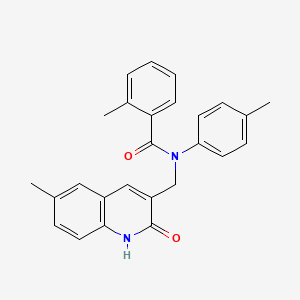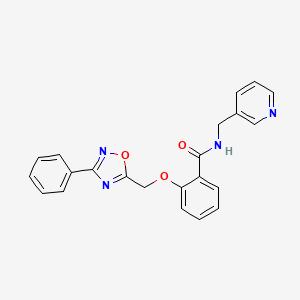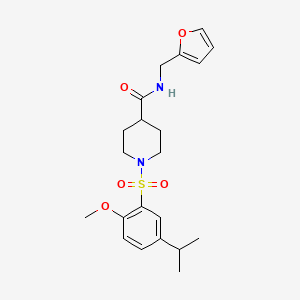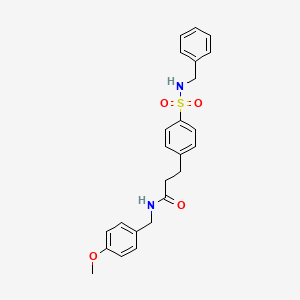
3-(4-(N-benzylsulfamoyl)phenyl)-N-(4-methoxybenzyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-(N-benzylsulfamoyl)phenyl)-N-(4-methoxybenzyl)propanamide, also known as BZS, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. It belongs to the class of sulfonamide compounds, which have been widely used in the treatment of various diseases. BZS has been shown to have promising results in several areas of research, including cancer treatment and neuroprotection.
作用機序
The mechanism of action of 3-(4-(N-benzylsulfamoyl)phenyl)-N-(4-methoxybenzyl)propanamide is not fully understood, but it is believed to act through several pathways. This compound has been shown to inhibit the activity of enzymes involved in the growth and proliferation of cancer cells, leading to their death. It has also been shown to modulate the activity of neurotransmitters in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer cells, this compound inhibits the activity of enzymes involved in DNA synthesis and repair, leading to the death of cancer cells. In the brain, this compound has been shown to modulate the activity of neurotransmitters such as dopamine and acetylcholine, leading to its neuroprotective effects.
実験室実験の利点と制限
3-(4-(N-benzylsulfamoyl)phenyl)-N-(4-methoxybenzyl)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in scientific research. It has also been extensively studied, with a large body of literature supporting its potential as a therapeutic agent. However, there are some limitations to its use in lab experiments. This compound has limited solubility in water, which can make it difficult to administer in certain experimental settings. It also has potential toxicity, which must be carefully monitored in experimental studies.
将来の方向性
There are several future directions for research on 3-(4-(N-benzylsulfamoyl)phenyl)-N-(4-methoxybenzyl)propanamide. One area of research is the development of more efficient synthesis methods to improve its yield and purity. Another area of research is the identification of its precise mechanism of action, which could lead to the development of more targeted therapies. Additionally, further studies are needed to fully understand the potential toxicity of this compound, which could inform its use in clinical settings. Finally, research is needed to explore the potential of this compound in other areas of therapeutic application, such as cardiovascular disease and autoimmune disorders.
合成法
The synthesis of 3-(4-(N-benzylsulfamoyl)phenyl)-N-(4-methoxybenzyl)propanamide involves a multi-step process that begins with the reaction of 4-nitrobenzenesulfonamide with benzylamine to form the intermediate compound 4-(N-benzylsulfamoyl)aniline. This intermediate is then reacted with 4-methoxybenzylbromide and propanoyl chloride to yield the final product, this compound. The synthesis of this compound has been optimized to improve its yield and purity for use in scientific research.
科学的研究の応用
3-(4-(N-benzylsulfamoyl)phenyl)-N-(4-methoxybenzyl)propanamide has been extensively studied for its potential as a therapeutic agent in several areas of research. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Parkinson's and Alzheimer's.
特性
IUPAC Name |
3-[4-(benzylsulfamoyl)phenyl]-N-[(4-methoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O4S/c1-30-22-12-7-21(8-13-22)17-25-24(27)16-11-19-9-14-23(15-10-19)31(28,29)26-18-20-5-3-2-4-6-20/h2-10,12-15,26H,11,16-18H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQVCUFFYUZIHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CCC2=CC=C(C=C2)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
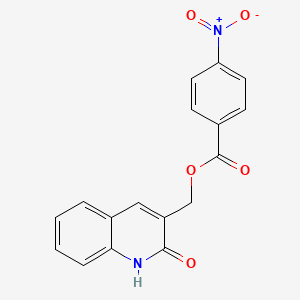

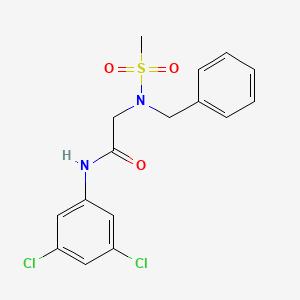
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)nicotinamide](/img/structure/B7707135.png)
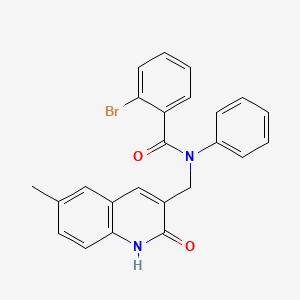
![1-(4-fluorobenzoyl)-N-[(4-methylphenyl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7707148.png)
